N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with N-(2-phenylethyl)thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of new thiocarbamoyl derivatives.
Scientific Research Applications
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its role in enzyme inhibition and potential therapeutic effects.
Medicine: Investigated for its potential use in treating liver diseases and as a protective agent against oxidative stress.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific enzymes in the liver. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. This inhibition can lead to increased levels of the substrates in the body, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-(2-Phenylethyl)thiocarbamoyl chloride: Used as an intermediate in the synthesis of various thiocarbamoyl derivatives.
Uniqueness
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit specific liver enzymes also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWJNEDSCLPNGK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927391 | |
Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131918-97-3 | |
Record name | Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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